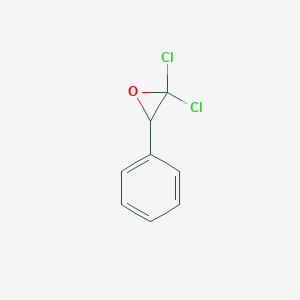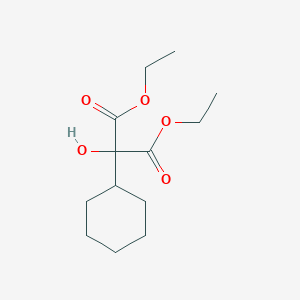
Propanedioic acid, cyclohexylhydroxy-, diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanedioic acid, cyclohexylhydroxy-, diethyl ester, also known as diethyl cyclohexylhydroxymalonic acid ester, is an organic compound that belongs to the class of malonic acid derivatives. This compound is characterized by the presence of two ester groups and a cyclohexylhydroxy group attached to the malonic acid backbone. It is commonly used in organic synthesis due to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, cyclohexylhydroxy-, diethyl ester typically involves the esterification of cyclohexylhydroxymalonic acid. One common method is the reaction of cyclohexylhydroxymalonic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound often involves the hydrolysis of diethyl malonate followed by the introduction of the cyclohexylhydroxy group. This can be achieved through various methods, including the use of cyclohexylhydroxy derivatives and appropriate catalysts to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
Propanedioic acid, cyclohexylhydroxy-, diethyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and diols.
Substitution: Various substituted esters and amides.
Aplicaciones Científicas De Investigación
Propanedioic acid, cyclohexylhydroxy-, diethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of propanedioic acid, cyclohexylhydroxy-, diethyl ester involves its reactivity as a malonic ester. The compound can undergo decarboxylation to form reactive intermediates that participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A simpler malonic ester without the cyclohexylhydroxy group.
Dimethyl malonate: Another malonic ester with methyl groups instead of ethyl groups.
Cyclohexylmalonic acid: Similar structure but lacks the ester groups.
Uniqueness
Propanedioic acid, cyclohexylhydroxy-, diethyl ester is unique due to the presence of both ester groups and a cyclohexylhydroxy group, which imparts distinct reactivity and properties. This makes it a valuable compound in organic synthesis and various scientific applications.
Propiedades
Número CAS |
56150-06-2 |
|---|---|
Fórmula molecular |
C13H22O5 |
Peso molecular |
258.31 g/mol |
Nombre IUPAC |
diethyl 2-cyclohexyl-2-hydroxypropanedioate |
InChI |
InChI=1S/C13H22O5/c1-3-17-11(14)13(16,12(15)18-4-2)10-8-6-5-7-9-10/h10,16H,3-9H2,1-2H3 |
Clave InChI |
GYLGIEQZIRQAFI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C1CCCCC1)(C(=O)OCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methoxy-1,5-dimethyl-7-methylidene-3-borabicyclo[3.3.1]nonane](/img/structure/B14638769.png)
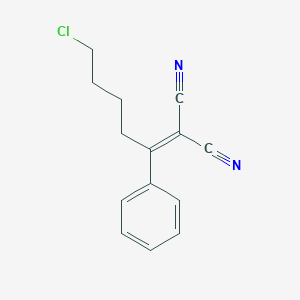

![Silane, triethyl[[(1Z)-3-phenyl-1-propenyl]oxy]-](/img/structure/B14638794.png)
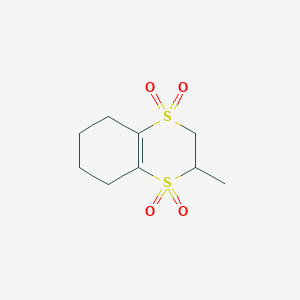
![[2,2-dimethyl-4-(6-oxo-1H-purin-9-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzenesulfonate](/img/structure/B14638807.png)
![Pentyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14638811.png)
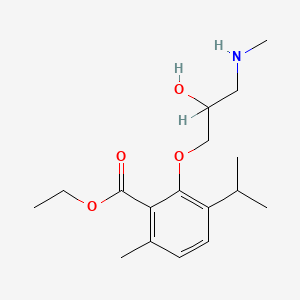
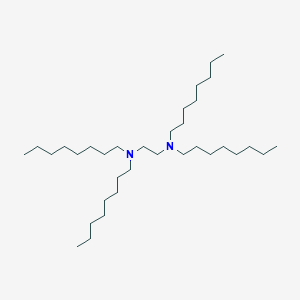
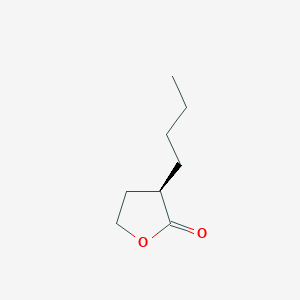
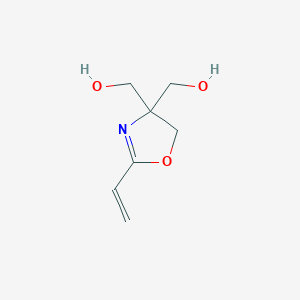
![Hexane, 1-[(chloromethyl)thio]-](/img/structure/B14638842.png)
![N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]-N'-propylurea](/img/structure/B14638843.png)
